1-(2,6-dimethylphenyl)-4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(2,6-DIMETHYLPHENYL)-4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 1-(2,6-DIMETHYLPHENYL)-4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and advanced purification techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide
Scientific Research Applications
1-(2,6-DIMETHYLPHENYL)-4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with specific biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential as a bioactive molecule
Mechanism of Action
The mechanism of action of 1-(2,6-DIMETHYLPHENYL)-4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 1-(2,6-DIMETHYLPHENYL)-4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE include:
- N-(2,6-dimethylphenyl)-4-[(4-ethylphenoxy)methyl]benzamide
- 1-(2,6-dimethylphenyl)-N-hydroxy-4,4-dimethyl-2,5-dioxo-N-phenyl-3-pyrrolidine carboxamide These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C29H31N3O2 |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-4-[1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C29H31N3O2/c1-4-22-12-14-24(15-13-22)34-17-16-31-26-11-6-5-10-25(26)30-29(31)23-18-27(33)32(19-23)28-20(2)8-7-9-21(28)3/h5-15,23H,4,16-19H2,1-3H3 |
InChI Key |
AVHFLPFGDIGGIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC=C5C)C |
Origin of Product |
United States |
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